molecular formula C20H21N3O3 B11301038 2-(3,5-dimethylphenoxy)-N-[5-(3-methylphenyl)-1,2,4-oxadiazol-3-yl]propanamide

2-(3,5-dimethylphenoxy)-N-[5-(3-methylphenyl)-1,2,4-oxadiazol-3-yl]propanamide

Cat. No.: B11301038
M. Wt: 351.4 g/mol
InChI Key: PSYXSTSAQHEDEM-UHFFFAOYSA-N
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Description

2-(3,5-dimethylphenoxy)-N-[5-(3-methylphenyl)-1,2,4-oxadiazol-3-yl]propanamide is a complex organic compound that features a combination of phenoxy and oxadiazole groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3,5-dimethylphenoxy)-N-[5-(3-methylphenyl)-1,2,4-oxadiazol-3-yl]propanamide typically involves multiple steps. One common route includes the reaction of 3,5-dimethylphenol with an appropriate halogenated propanamide derivative to form the phenoxy intermediate. This intermediate is then reacted with a 1,2,4-oxadiazole derivative under controlled conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving the use of automated reactors and stringent quality control measures to ensure consistency.

Chemical Reactions Analysis

Types of Reactions

2-(3,5-dimethylphenoxy)-N-[5-(3-methylphenyl)-1,2,4-oxadiazol-3-yl]propanamide can undergo various chemical reactions, including:

    Oxidation: The phenoxy group can be oxidized to form quinones.

    Reduction: The oxadiazole ring can be reduced under specific conditions.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the phenoxy and oxadiazole moieties.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst can be used.

    Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions to facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction could lead to partially or fully reduced oxadiazole derivatives.

Scientific Research Applications

2-(3,5-dimethylphenoxy)-N-[5-(3-methylphenyl)-1,2,4-oxadiazol-3-yl]propanamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its unique structural features.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of advanced materials and coatings due to its stability and reactivity.

Mechanism of Action

The mechanism by which 2-(3,5-dimethylphenoxy)-N-[5-(3-methylphenyl)-1,2,4-oxadiazol-3-yl]propanamide exerts its effects involves interactions with specific molecular targets. The phenoxy and oxadiazole groups can interact with enzymes and receptors, modulating their activity. These interactions can influence various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-(3,5-dimethylphenoxy)acetamide
  • 5-[(3,5-dimethylphenoxy)methyl]-3-ethyl-1,3-oxazolidin-2-one
  • 2-[2-(3,5-dimethylphenoxy)ethylthio]pyrimidin-4(3H)-one

Uniqueness

2-(3,5-dimethylphenoxy)-N-[5-(3-methylphenyl)-1,2,4-oxadiazol-3-yl]propanamide is unique due to its combination of phenoxy and oxadiazole groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C20H21N3O3

Molecular Weight

351.4 g/mol

IUPAC Name

2-(3,5-dimethylphenoxy)-N-[5-(3-methylphenyl)-1,2,4-oxadiazol-3-yl]propanamide

InChI

InChI=1S/C20H21N3O3/c1-12-6-5-7-16(9-12)19-22-20(23-26-19)21-18(24)15(4)25-17-10-13(2)8-14(3)11-17/h5-11,15H,1-4H3,(H,21,23,24)

InChI Key

PSYXSTSAQHEDEM-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)C2=NC(=NO2)NC(=O)C(C)OC3=CC(=CC(=C3)C)C

Origin of Product

United States

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